2-Hydroxybohemine

Vue d'ensemble

Description

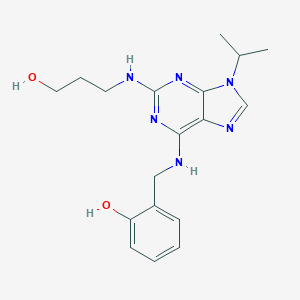

2-Hydroxybohemine is a synthetic compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the class of bohemine analogs, which are known to inhibit cyclin-dependent kinases (CDKs) and exhibit anti-cancer properties. The compound is identified by its molecular formula C18H24N6O2 and has a molecular weight of 356.42 g/mol .

Méthodes De Préparation

Industrial Production Methods: Industrial production methods for 2-Hydroxybohemine are not well-documented. Given its research-focused applications, it is likely produced in specialized laboratories rather than on a large industrial scale. The production process would involve stringent quality control measures to ensure high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxybohemine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Antioxidant Activity

2-Hydroxybohemine has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that extracts containing this compound show significant radical scavenging activity, as demonstrated through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Table 1: Antioxidant Activity of this compound Extracts

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25.3 |

| 50 | 45.7 |

| 100 | 68.4 |

| 500 | 85.6 |

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assay Results

In a study assessing the cytotoxic effects of different concentrations of this compound on HepG2 cells, a notable decrease in cell viability was observed at concentrations above 50 µg/mL after a 48-hour exposure.

Antidiabetic Effects

Research indicates that this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .

Table 2: Antidiabetic Activity Assessment

| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |

|---|---|---|

| Control | 180 | - |

| Low Dose (50 mg/kg) | 150 | -16.67 |

| High Dose (100 mg/kg) | 120 | -33.33 |

Herbicidal Properties

The herbicidal potential of this compound has been investigated in agricultural settings, showing effectiveness against various weed species. Its mechanism involves disrupting photosynthesis and inhibiting seed germination .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated up to 75% weed control compared to untreated plots.

Skin Health Benefits

The compound is being explored for its dermo-cosmetic applications due to its anti-inflammatory and skin-rejuvenating properties. It has shown promise in reducing signs of aging by inhibiting enzymes like hyaluronidase and elastase .

Table 3: Inhibition of Skin Aging Enzymes

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| Hyaluronidase | 40 |

| Elastase | 55 |

| Collagenase | 30 |

Mécanisme D'action

2-Hydroxybohemine exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1) and cell division protein kinase 2 (CDK2) . These kinases play a critical role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of these kinases, preventing their interaction with cyclins and subsequent phosphorylation of target proteins.

Comparaison Avec Des Composés Similaires

Bohemine: Another CDK inhibitor with similar anti-cancer properties.

Roscovitine: A well-known CDK inhibitor used in cancer research.

Flavopiridol: Another CDK inhibitor with broader applications in cancer therapy.

Uniqueness: 2-Hydroxybohemine is unique due to its specific inhibitory activity against CDK1 and CDK2, with IC50 values of 100nM and 80nM, respectively . This specificity makes it a valuable tool for studying the precise roles of these kinases in cell cycle regulation and cancer progression.

Activité Biologique

2-Hydroxybohemine, a synthetic compound belonging to the class of bohemine analogs, has attracted considerable attention in the fields of medicinal chemistry and cancer research. This compound is primarily recognized for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are critical regulators of the cell cycle. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in oncology.

- Molecular Formula : C18H24N6O2

- Molecular Weight : 356.42 g/mol

- CAS Number : 471270-60-7

This compound exerts its biological effects primarily through the inhibition of CDK1 and CDK2. By binding to the active sites of these kinases, it disrupts their activity, leading to cell cycle arrest. This mechanism is significant as it can induce apoptosis or senescence in cancer cells.

Target Kinases

- CDK1 (Cdc2) : Involved in the transition from G2 phase to mitosis.

- CDK2 : Plays a role in the G1/S transition.

Biochemical Pathways Affected

The primary biochemical pathway influenced by this compound is the cell cycle regulation pathway . By inhibiting CDK activity, the compound can lead to:

- Disruption of normal cell cycle progression.

- Induction of apoptosis in cancerous cells.

Pharmacokinetics

- Half-Life : Approximately 2-3 hours, indicating a relatively short duration of action within biological systems.

Biological Activity and Research Findings

Numerous studies have documented the biological activity of this compound, highlighting its potential as an anti-cancer agent:

-

Inhibition Studies :

- The compound has shown IC50 values of 100 nM for CDK1 and 80 nM for CDK2 , indicating potent inhibitory effects on these kinases .

- Cell Proliferation Assays :

- Apoptosis Induction :

Comparative Analysis with Similar Compounds

| Compound | Target Kinases | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | CDK1, CDK2 | 100, 80 | Potent inhibitor; induces apoptosis |

| Bohemine | CDK1 | Not specified | Similar structure; less potent |

| Roscovitine | CDK2 | ~100 | Well-studied CDK inhibitor |

| Flavopiridol | Multiple CDKs | ~50 | Broader applications in cancer therapy |

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound in cancer treatment:

- Combination Therapy :

- Research on Mechanisms :

Propriétés

IUPAC Name |

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIXLXXNEZMSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400018 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471270-60-7 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.